(1R,2R)-cyclopropane-1,2-dicarboxylic acid
Overview
Description
(1R,2R)-Cyclopropane-1,2-dicarboxylic acid is a chiral cyclopropane derivative with two carboxylic acid groups attached to the cyclopropane ring. This compound is of significant interest due to its unique structural features and potential applications in various fields of chemistry and biology. The presence of two stereocenters in the cyclopropane ring gives rise to its chirality, making it an important molecule for studying stereochemical effects in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-cyclopropane-1,2-dicarboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization. Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and enantiomeric purity. The use of chiral catalysts and reagents is crucial in achieving the desired stereochemistry.
Chemical Reactions Analysis
Types of Reactions: (1R,2R)-Cyclopropane-1,2-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding carboxylates.
Reduction: Reduction of the carboxylic acid groups can yield alcohols or aldehydes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.
Major Products:
Oxidation: Carboxylates or carbon dioxide (complete oxidation).
Reduction: Alcohols or aldehydes.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
(1R,2R)-Cyclopropane-1,2-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of chiral catalysts and as a precursor in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (1R,2R)-cyclopropane-1,2-dicarboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its binding affinity and the nature of the active site. The pathways involved may include the modulation of enzyme activity, alteration of metabolic processes, and interaction with cellular receptors .
Comparison with Similar Compounds
(1S,2S)-Cyclopropane-1,2-dicarboxylic acid: The enantiomer of (1R,2R)-cyclopropane-1,2-dicarboxylic acid with opposite stereochemistry.
Cyclopropane-1,1-dicarboxylic acid: A similar compound with both carboxylic acid groups attached to the same carbon atom.
Cyclopropane-1,2-dicarboxylic acid (racemic): A mixture of both (1R,2R) and (1S,2S) enantiomers.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable for studying stereochemical effects and for use in enantioselective synthesis .
Properties
IUPAC Name |
(1R,2R)-cyclopropane-1,2-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O4/c6-4(7)2-1-3(2)5(8)9/h2-3H,1H2,(H,6,7)(H,8,9)/t2-,3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWFMZKPPHHHCB-PWNYCUMCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426198 | |
Record name | (1R,2R)-cyclopropane-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58616-95-8, 696-75-3 | |
Record name | (1R,2R)-cyclopropane-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Cyclopropanedicarboxylic acid, trans- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z666NR6UGB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does trans-cyclopropane-1,2-dicarboxylic acid act as an enzyme inhibitor?
A: Research indicates that trans-cyclopropane-1,2-dicarboxylic acid derivatives, particularly those with substitutions at the 1-position, demonstrate inhibitory effects on the enzyme 3-methylaspartase []. This enzyme plays a crucial role in the deamination of amino acids. The inhibitory action arises from the structural similarity of these derivatives to the transition state of the substrate during the deamination reaction. Essentially, the enzyme recognizes the derivative as a transition state analog, leading to competitive inhibition [].
Q2: What is the significance of enantioselective hydrolysis in studying trans-cyclopropane-1,2-dicarboxylic acid derivatives?
A: Enantioselective hydrolysis, using enzymes like those from Rhodococcus rhodochrous IFO 15564, provides a valuable tool for obtaining optically pure isomers of trans-cyclopropane-1,2-dicarboxylic acid derivatives []. This is particularly important because the biological activity of these compounds is often stereospecific. For example, research has shown that the amidase from R. rhodochrous exhibits varying degrees of enantioselectivity depending on the specific amido ester or diamide substrate derived from trans-cyclopropane-1,2-dicarboxylic acid []. This selectivity allows researchers to isolate and study the individual enantiomers, furthering our understanding of their distinct biological effects and potential applications.
Q3: Can trans-cyclopropane-1,2-dicarboxylic acid derivatives be further modified for specific applications?
A: Yes, the research highlights the versatility of trans-cyclopropane-1,2-dicarboxylic acid as a scaffold for generating diverse derivatives. For instance, Curtius rearrangement has been successfully employed to convert enzymatically prepared cyclopropanecarboxylic acids into optically active β-aminocyclopropanecarboxylic acid derivatives []. These β-amino acid derivatives hold significant promise as building blocks in peptide synthesis and drug design. The ability to introduce chirality through enzymatic resolution and further modify the structure through reactions like Curtius rearrangement opens up exciting avenues for tailoring these compounds for specific applications in medicinal chemistry and beyond.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.